molecular formula C6H7NO4 B13798181 (2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 763871-99-4

(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13798181
CAS No.: 763871-99-4
M. Wt: 157.12 g/mol
InChI Key: DVYFMHVEBWBZBP-UCORVYFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) can be achieved through a two-step process starting from readily available starting materials. . The reaction conditions typically involve the use of base-catalyzed epimerization and n.m.r. spectroscopy to deduce the relative stereochemistry of the products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described in academic research can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include glyoxylic acid esters and sodium hydride for the synthesis of analogues . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with glyoxylic acid esters and sodium hydride can yield analogues of clavulanic acid .

Scientific Research Applications

4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic ring system.

Properties

CAS No.

763871-99-4

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(2S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C6H7NO4/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10)/t3-,5-/m0/s1

InChI Key

DVYFMHVEBWBZBP-UCORVYFPSA-N

Isomeric SMILES

C1[C@H]2N(C1=O)[C@@H](CO2)C(=O)O

Canonical SMILES

C1C2N(C1=O)C(CO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.